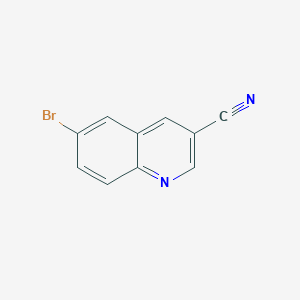

6-Bromoquinoline-3-carbonitrile

Übersicht

Beschreibung

6-Bromoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

They can interact with various biological targets such as enzymes, receptors, and DNA, leading to changes in cellular functions .

In addition, “6-Bromoquinoline-3-carbonitrile” could potentially be used in Suzuki–Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds and the synthesis of various organic compounds .

These properties can significantly affect the bioavailability of a compound and are crucial for the development of pharmaceuticals .

The action of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its stability could be affected by storage conditions .

Biochemische Analyse

Cellular Effects

The effects of 6-Bromoquinoline-3-carbonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, lipid metabolism, and amino acid synthesis. By modulating the activity of key enzymes, this compound can alter the overall metabolic state of the cell, leading to changes in cellular function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence energy production and metabolic processes. The localization of this compound can determine its specific effects on cellular function .

Biologische Aktivität

6-Bromoquinoline-3-carbonitrile (C10H5BrN2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

This compound features a bromine atom at the 6-position and a cyano group at the 3-position of the quinoline ring. This unique substitution pattern contributes to its chemical reactivity and biological properties. Various synthesis methods have been explored for this compound, including:

- Vilsmeier-Haack Reaction : This method allows for the introduction of the cyano group through aromatic nucleophilic substitution.

- Multicomponent Reactions : These reactions enable the synthesis of various analogs with potentially enhanced biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, including HER-2 and EGFR kinases. These enzymes are critical in cancer cell proliferation and survival .

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate cancer cells (PC-3, LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with notable inhibition zones against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties. The following table summarizes key findings from comparative studies:

| Compound | IC50 (µM) | Activity Type | Target |

|---|---|---|---|

| This compound | 4.86 - 69.4 | Anticancer | Prostate cancer cells |

| 3-Iodoquinoline-6-carbonitrile | Varies | Anticancer | HER-2 positive cells |

| 2-Amino-5,6-dihydro-4-(3-hydroxy)-8-methoxybenzo[h]quinoline-3-carbonitrile | Varies | Antiparasitic/Anticancer | T. cruzi, prostate cancer |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including this compound, showing significant cytotoxicity against prostate cancer cell lines. The compound induced apoptosis and cell cycle arrest in treated cells .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties revealed that this compound effectively inhibited bacterial growth in vitro. The compound's activity was comparable to standard antibiotics such as amoxicillin .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Aromatic Amination

Reaction with primary or secondary amines in the presence of a palladium catalyst yields 6-aminoquinoline-3-carbonitrile derivatives. For example:

-

Reagents : Piperidine, Pd(OAc)₂, Xantphos, Cs₂CO₃

-

Conditions : Toluene, 110°C, 12 hours

Thiol Substitution

Thiols replace the bromine atom via copper-catalyzed coupling:

Oxidation and Reduction Reactions

The cyano group at the 3-position participates in redox transformations:

Oxidation to Carboxylic Acid

Treatment with strong oxidizing agents converts the cyano group to a carboxylic acid:

-

Reagents : KMnO₄, H₂SO₄

-

Conditions : Reflux, 8 hours

-

Product : 6-Bromoquinoline-3-carboxylic acid

-

Yield : 65%

Reduction to Primary Amine

The cyano group reduces to an amine using LiAlH₄:

-

Reagents : LiAlH₄, THF

-

Conditions : 0°C to room temperature, 4 hours

-

Product : 3-Aminomethyl-6-bromoquinoline

-

Yield : 78%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : Dioxane/H₂O, 80°C, 10 hours

Cyclization and Multicomponent Reactions

The cyano group participates in heterocycle formation:

Tetrahydroquinoline Formation

Cyclization with cyclohexanone and ammonium acetate:

-

Catalyst : [(VO)TPP][(TCM)₄]

-

Conditions : Solvent-free, 100°C, 3 hours

-

Product : Tetrahydroquinoline-3-carbonitriles

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of the bromine atom, accelerating nucleophilic substitution.

-

Steric Influence : The 6-bromo substituent directs reactivity to the 3-position in cyclization reactions .

Research Findings

-

Antibacterial Activity : Derivatives synthesized via multicomponent reactions exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Catalytic Efficiency : The vanadium-based catalyst [(VO)TPP][(TCM)₄] enabled recyclability for six cycles without significant loss in activity .

This compound’s versatility in substitution, redox, and cyclization reactions underscores its utility in synthesizing bioactive molecules and functional materials.

Eigenschaften

IUPAC Name |

6-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDLEPVDXZCSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738278 | |

| Record name | 6-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314687-82-5 | |

| Record name | 6-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.